(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
Description
This compound features a unique hybrid structure combining a benzo[d][1,3]dioxol-5-yl (piperonyl) group, an acrylamide backbone, and a 1,2,4-oxadiazole moiety substituted with a furan-2-ylmethyl chain. The benzo[d][1,3]dioxole ring is a privileged scaffold in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The acrylamide group facilitates hydrogen bonding with biological targets, while the 1,2,4-oxadiazole contributes to π-π stacking and dipole interactions. The furan-2-yl substituent may enhance solubility and influence binding specificity .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(10-8-15-7-9-18-20(12-15)30-14-29-18)24-17-5-2-1-4-16(17)13-22-25-23(26-31-22)19-6-3-11-28-19/h1-12H,13-14H2,(H,24,27)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEILVZBCYWMFJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. This reaction forms the core acrylamide structure, which can then be further functionalized to introduce the benzo[d][1,3]dioxole, furan, and oxadiazole groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The 1,2,4-oxadiazole in the target compound likely enhances rigidity and dipole interactions compared to benzothiazole or simple phenyl analogs .
- Synthetic Routes : Most analogs employ carbodiimide-mediated amidation (e.g., EDC/HOBt) for acrylamide formation, suggesting scalable methodologies for the target compound .
- Furan vs. Methyl Oxadiazole : The furan-2-yl group in the target may improve solubility over methyl-substituted oxadiazoles (e.g., ) due to increased polarity .
Key Observations:
- Neurogenic Potential: The benzo[d][1,3]dioxole-acrylamide scaffold (e.g., compound 27 in ) shows promise in promoting neurogenesis, suggesting similar applications for the target compound .
- Antioxidant Activity : Benzothiazole derivatives () exhibit stronger ROS inhibition than benzo[d][1,3]dioxole analogs, possibly due to electron-rich heterocycles .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 290.33 g/mol |
| CAS Number | 1798407-12-1 |
| IUPAC Name | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC₅₀ value of approximately 1.50 µM, indicating potent antiproliferative effects.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells without affecting normal cells.
- Inhibition of Key Signaling Pathways : The compound was found to inhibit the phosphorylation of key proteins involved in cell survival and proliferation, such as AKT and mTOR.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using normal human cell lines to evaluate the safety profile of the compound. The results indicated:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MRC-5 (Fibroblast) | >64 | No significant cytotoxicity observed |
| A549 (Lung Cancer) | 0.72 | Moderate cytotoxicity observed |
These findings suggest that while the compound is effective against cancer cells, it exhibits a favorable safety profile against non-cancerous cells.
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antiparasitic Activity : The compound was also tested against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, showing promising low micromolar potencies.
- High-throughput Screening Campaigns : During high-throughput screenings for autophagy inducers, this compound was identified as a hit, suggesting its potential role in modulating cellular protective mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
